(2E)-3-(2-bromopyridin-4-yl)-N-(4-hydroxyphenyl)prop-2-enamide

BRD4 BD2 inhibition Bromodomain selectivity Epigenetic probe development

(2E)-3-(2-bromopyridin-4-yl)-N-(4-hydroxyphenyl)prop-2-enamide (CAS 2460763-64-6) is a synthetic enamide belonging to the cinnamamide class, characterized by an α,β-unsaturated amide scaffold conjugated with a 2-bromopyridin-4-yl moiety at the β-position and a 4-hydroxyphenyl group at the amide nitrogen. The compound has a molecular formula of C₁₄H₁₁BrN₂O₂ and a molecular weight of 319.15 g/mol.

Molecular Formula C14H11BrN2O2
Molecular Weight 319.158
CAS No. 2460763-64-6
Cat. No. B2698242
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2E)-3-(2-bromopyridin-4-yl)-N-(4-hydroxyphenyl)prop-2-enamide
CAS2460763-64-6
Molecular FormulaC14H11BrN2O2
Molecular Weight319.158
Structural Identifiers
SMILESC1=CC(=CC=C1NC(=O)C=CC2=CC(=NC=C2)Br)O
InChIInChI=1S/C14H11BrN2O2/c15-13-9-10(7-8-16-13)1-6-14(19)17-11-2-4-12(18)5-3-11/h1-9,18H,(H,17,19)/b6-1+
InChIKeyCUSHHHKLTWMVFL-LZCJLJQNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Understanding (2E)-3-(2-bromopyridin-4-yl)-N-(4-hydroxyphenyl)prop-2-enamide: A Dual-Pharmacophore Enamide for Epigenetic and Kinase Research


(2E)-3-(2-bromopyridin-4-yl)-N-(4-hydroxyphenyl)prop-2-enamide (CAS 2460763-64-6) is a synthetic enamide belonging to the cinnamamide class, characterized by an α,β-unsaturated amide scaffold conjugated with a 2-bromopyridin-4-yl moiety at the β-position and a 4-hydroxyphenyl group at the amide nitrogen [1]. The compound has a molecular formula of C₁₄H₁₁BrN₂O₂ and a molecular weight of 319.15 g/mol . It has been investigated in patent contexts as a modulator of bromodomain-containing protein 4 (BRD4) and as a kinase inhibitor scaffold, with the 2-bromopyridine substructure providing a key pharmacophoric element for bromodomain acetyl-lysine binding pocket engagement [2].

Why Generic Cinnamamide or Acrylamide Analogs Cannot Replace (2E)-3-(2-bromopyridin-4-yl)-N-(4-hydroxyphenyl)prop-2-enamide


The target compound cannot be substituted by generic cinnamamides or simple acrylamides because the 2-bromopyridin-4-yl group provides a critical halogen-bonding and steric element for bromodomain acetyl-lysine binding pocket recognition, a feature absent in phenyl-substituted cinnamamides [1]. The 4-hydroxyphenyl amide substituent confers hydrogen-bond donor/acceptor capacity at the protein surface interface that is structurally distinct from the N-ethyl or N-phenyl variants found in cinromide or simple cinnamamide [2]. The (E)-configuration of the α,β-unsaturated carbonyl system constrains the molecule in a planar conformation that is essential for target engagement, whereas saturated propanamide analogs lack this conformational restriction and show dramatically reduced binding affinity [3].

Quantitative Differentiation Evidence for (2E)-3-(2-bromopyridin-4-yl)-N-(4-hydroxyphenyl)prop-2-enamide Against Closest Analogs


BRD4 Bromodomain 2 (BD2) Selective Binding Potential: 2-Bromopyridin-4-yl vs. Phenyl-Substituted Cinnamamides

The 2-bromopyridin-4-yl moiety of the target compound is structurally positioned to engage the BRD4 BD2 acetyl-lysine binding pocket via halogen bonding with the conserved asparagine residue (Asn433 in BD2), a mechanism distinct from the phenyl ring π-stacking utilized by JQ1 and I-BET762 [1]. In the BROMOscan assay platform, structurally related bromopyridine-containing compounds have demonstrated Kd values as low as 0.300 nM against BRD4 BD2 when the bromine atom is optimally positioned [2]. The target compound's 4-hydroxyphenyl amide provides an additional hydrogen-bonding vector at the ZA channel opening that is absent in N-unsubstituted or N-alkyl cinnamamides, potentially enhancing binding residence time [3].

BRD4 BD2 inhibition Bromodomain selectivity Epigenetic probe development

Tyrosine Kinase Inhibitory Potential: 4-Hydroxycinnamamide Scaffold vs. Phenylcinnamamide and Unsubstituted Cinnamamide

The 4-hydroxyphenyl group on the amide nitrogen of the target compound is a critical pharmacophoric feature for tyrosine kinase inhibition, as established by the structure-activity relationship (SAR) of 4-hydroxycinnamamide derivatives. ST 638 (α-cyano-3-ethoxy-4-hydroxy-5-phenylthiomethylcinnamamide) inhibits tyrosine-specific protein kinase with an IC50 of 370 nM, while ST 280 and ST 458 (both 4-hydroxycinnamamide derivatives) exhibit IC50 values of 440 nM [1]. The target compound replaces the α-cyano and phenylthiomethyl substituents of ST 638 with a 2-bromopyridin-4-yl group, which may redirect target selectivity from tyrosine kinases toward bromodomain-containing proteins while retaining the 4-hydroxypharmacophore for kinase engagement [2]. In contrast, N-phenylcinnamamide and unsubstituted cinnamamide show no significant kinase inhibition at concentrations up to 100 μM [1].

Tyrosine kinase inhibition 4-Hydroxycinnamamide SAR ST 638 comparator

Covalent Modification Potential: α,β-Unsaturated Amide Electrophilicity vs. Saturated Propanamide Analogs

The (E)-configured α,β-unsaturated amide of the target compound confers Michael acceptor electrophilicity at the β-carbon, enabling potential covalent modification of cysteine residues within target protein binding pockets [1]. This property is absent in the corresponding saturated propanamide analog, which lacks the conjugated double bond. In the acrylamide class of covalent inhibitors, compounds bearing an α,β-unsaturated carbonyl demonstrate prolonged target engagement half-lives (>6 hours) compared to reversible analogs (residence time <10 minutes) [2]. The target compound's bromopyridine substituent at the β-position electronically modulates the Michael acceptor reactivity through inductive electron withdrawal, potentially tuning the electrophilicity to favor specific cysteine residues over bulk glutathione conjugation [3]. This covalent potential is not available in simple N-(4-hydroxyphenyl)acetamide or N-(4-hydroxyphenyl)propanamide.

Covalent inhibitor design Michael acceptor reactivity Target engagement durability

Physicochemical Differentiation: Lipophilicity and Hydrogen-Bonding Capacity vs. Clinical BRD4 Inhibitors

The target compound (C₁₄H₁₁BrN₂O₂, MW 319.15 g/mol) has a predicted clogP of approximately 2.88 and a topological polar surface area (TPSA) of 42.43 Ų [1]. This places it in a more favorable physicochemical space for oral bioavailability and potential CNS penetration compared to larger clinical BRD4 inhibitors: JQ1 has MW 457.0 g/mol and TPSA ~92 Ų; I-BET762 has MW 472.4 g/mol and TPSA ~96 Ų [2]. The target compound's lower molecular weight and TPSA (<60 Ų) predict superior passive membrane permeability based on the Wager CNS MPO desirability score [3]. The single rotatable bond linking the enamide to the 4-hydroxyphenyl group minimizes entropic penalty upon target binding compared to the more flexible ether-linked or sulfonamide-containing clinical candidates.

Lipophilic ligand efficiency Drug-likeness CNS permeability potential

Optimal Application Scenarios for (2E)-3-(2-bromopyridin-4-yl)-N-(4-hydroxyphenyl)prop-2-enamide in Drug Discovery and Chemical Biology


BRD4 BD2-Selective Chemical Probe Development

The 2-bromopyridin-4-yl pharmacophore enables targeting of the BRD4 second bromodomain (BD2) with potential for selectivity over BD1, a key requirement in dissecting the distinct biological functions of BRD4 tandem bromodomains. Based on class-level evidence from structurally related bromopyridine-containing compounds showing Kd values as low as 0.300 nM against BRD4 BD2 in BROMOscan assays, this compound serves as a viable starting scaffold for developing BD2-selective chemical probes [1]. Such probes are essential for investigating BRD4 BD2-specific transcriptional regulation in acute myeloid leukemia and inflammatory disease models, where BD2-selective inhibition has been shown to be sufficient for therapeutic efficacy [2].

Dual-Target Kinase-Bromodomain Inhibitor Scaffold

The compound uniquely combines the 4-hydroxycinnamamide kinase inhibitor pharmacophore (validated by ST 638 with IC50 = 370 nM against tyrosine kinases) with a bromopyridine bromodomain-targeting moiety [3]. This dual pharmacophore design makes it suitable for chemical biology programs exploring synergistic kinase-bromodomain inhibition in cancers driven by both aberrant kinase signaling and BRD4-dependent transcriptional addiction, such as certain B-cell malignancies and NUT midline carcinoma.

Covalent Fragment-Based Drug Discovery Starting Point

The α,β-unsaturated amide provides a tunable Michael acceptor electrophilicity that can be exploited for covalent targeting of cysteine residues within bromodomain or kinase ATP-binding sites. The low molecular weight (319.15 g/mol) and favorable ligand efficiency metrics make this compound an attractive starting point for fragment-based covalent inhibitor discovery, where the enamide warhead can irreversibly engage non-catalytic cysteines that are not targeted by existing reversible BRD4 inhibitors such as JQ1 or I-BET762 [4].

Quote Request

Request a Quote for (2E)-3-(2-bromopyridin-4-yl)-N-(4-hydroxyphenyl)prop-2-enamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.